(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a triazolo-thiazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of (5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves multiple steps, typically starting with the preparation of the pyrazole and pyridine intermediates. These intermediates are then subjected to a series of condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often utilizing advanced techniques such as crystallization and chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .
Scientific Research Applications
(5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazolo-thiazole moiety is particularly important for its activity, as it can interact with various biological pathways. These interactions can lead to changes in gene expression, enzyme activity, or cellular signaling, depending on the specific target .
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as dichloroaniline and DDT. Compared to these compounds, (5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its combination of structural elements, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C31H28N6O2S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C31H28N6O2S/c1-20(2)13-15-39-26-12-11-22(16-21(26)3)28-24(19-36(34-28)25-9-5-4-6-10-25)17-27-30(38)37-31(40-27)33-29(35-37)23-8-7-14-32-18-23/h4-12,14,16-20H,13,15H2,1-3H3/b27-17- |
InChI Key |
QTPQXCGTAGATFI-PKAZHMFMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6)OCCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6)OCCC(C)C |
Origin of Product |
United States |
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